(3-Bromo-3-phenyl-propyl)-methyl-amine
Description
(3-Bromo-3-phenyl-propyl)-methyl-amine is a brominated tertiary amine characterized by a propyl backbone substituted with a bromine atom and a phenyl group at the 3-position, along with a methylamine group. Its molecular formula is C₁₀H₁₄BrN, with a molecular weight of 228.13 g/mol. The compound’s structure combines aromatic (phenyl) and halogenated (bromine) features, influencing its physicochemical properties and reactivity. Characterization typically involves NMR, IR, and HRMS to confirm structure and purity .
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-bromo-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
InChI Key |
NMCAGDNOVOBZOF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (3-Bromo-3-phenyl-propyl)-methyl-amine | C₁₀H₁₄BrN | 228.13 | 3-Bromo, 3-phenyl, methylamine |
| (3-Bromo-2,2-dimethylpropyl)(methyl)amine | C₆H₁₄BrN | 180.09 | 3-Bromo, 2,2-dimethyl, methylamine |
| [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine | C₁₂H₁₉BrN₂ | 271.20 | 3-Bromophenyl, dimethylamino-propyl |
| (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine | C₉H₁₃BrN₂ | 229.12 | Pyridine ring, 6-bromo, isopropyl |
| [1-(4-bromophenyl)propyl][(3-fluorophenyl)methyl]amine | C₁₆H₁₇BrFN | 322.22 | 4-Bromophenyl, 3-fluorophenyl |
Key Observations :
- Steric and Electronic Effects : The phenyl group in this compound introduces steric bulk and aromatic π-system interactions, which are absent in aliphatic analogs like (3-Bromo-2,2-dimethylpropyl)(methyl)amine. This difference impacts solubility and reactivity in substitution reactions .
- Heterocyclic vs. Aromatic Systems : The pyridine ring in (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine introduces basic nitrogen , enhancing hydrogen-bonding capability compared to purely aromatic systems .
Physicochemical Properties
Data from related bromo-amine derivatives suggest trends in properties such as logP (lipophilicity) and water solubility :
*Estimates based on substituent contributions (bromine and phenyl increase logP and reduce solubility).
Key Insights :
- The bromine atom and phenyl group in this compound significantly increase lipophilicity compared to non-aromatic analogs like Isopropyl-(2-methoxy-ethyl)-methyl-amine. This property enhances membrane permeability but may reduce aqueous solubility .
- Molecular volume correlates with steric hindrance, affecting interactions in biological systems or catalytic processes .
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Bromination
A common approach involves Friedel-Crafts alkylation to introduce the phenylpropyl backbone, followed by bromination. For example:
-
Friedel-Crafts Alkylation : React cinnamonitrile with benzene under acidic conditions to form 3,3-diphenylpropionitrile, then hydrogenate to 3,3-diphenylpropylamine.
-
Bromination : Introduce bromine via electrophilic substitution or radical halogenation. For instance, N-bromosuccinimide (NBS) in dimethylformamide (DMF) or CCl₄ can selectively brominate the alkyl chain.
Key Considerations :
Reductive Amination with Bromine Incorporation
Reductive amination offers a direct route to methylamine derivatives. Adapted from methods for N-methyl-3,3-diphenylpropylamine:
-
Schiff Base Formation : React 3,3-diphenylpropylamine with aldehyde (e.g., formaldehyde) to form an imine.
-
Methylation and Bromination : Methylate the Schiff base using methyl iodide or dimethyl sulfate, followed by bromination at the α-carbon.
Example Reaction Pathway :
Detailed Synthetic Methods
Method 2: Mitsunobu Reaction for Precision Bromination
-
Alcohol Intermediate : Prepare (S)-3-chloro-1-phenylpropan-1-ol via asymmetric synthesis.
-
Bromine Coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to replace chlorine with bromine.
-
Methylation : Treat the brominated alcohol with methylamine in the presence of a reducing agent (e.g., NaBH₄).
Advantages :
-
Avoids harsh conditions like UV irradiation.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
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